molecular formula C24H28N4O7S3 B2858629 methyl 2-[(2Z)-2-({4-[cyclohexyl(methyl)sulfamoyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865199-39-9

methyl 2-[(2Z)-2-({4-[cyclohexyl(methyl)sulfamoyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2858629
CAS No.: 865199-39-9
M. Wt: 580.69
InChI Key: BQEBORFUYDZSDM-LCUIJRPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(2Z)-2-({4-[cyclohexyl(methyl)sulfamoyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a structurally complex benzothiazole derivative characterized by a sulfamoyl group at position 6 of the benzothiazole ring and a substituted benzoyl imino group at position 2. The methyl ester at the acetoxy position enhances lipophilicity, which may influence pharmacokinetic properties.

Properties

IUPAC Name

methyl 2-[2-[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O7S3/c1-27(17-6-4-3-5-7-17)38(33,34)18-10-8-16(9-11-18)23(30)26-24-28(15-22(29)35-2)20-13-12-19(37(25,31)32)14-21(20)36-24/h8-14,17H,3-7,15H2,1-2H3,(H2,25,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEBORFUYDZSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-2-({4-[cyclohexyl(methyl)sulfamoyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. The process may include:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of Sulfonamide Groups: Sulfonamide groups can be introduced via sulfonylation reactions using sulfonyl chlorides and amines.

    Formation of the Benzoyl Imine Moiety: This step involves the condensation of a benzoyl chloride with an amine to form the imine linkage.

    Esterification: The final step involves esterification to introduce the methyl acetate group.

Industrial Production Methods

Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of suitable catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2Z)-2-({4-[cyclohexyl(methyl)sulfamoyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert imine groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the benzothiazole core or sulfonamide groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl {2-[(2-Chlorobenzoyl)imino]-6-sulfamoyl-1,3-benzothiazol-3(2H)-yl}acetate

Structural Differences :

  • Ester Group : The ethyl ester () versus the methyl ester in the target compound alters lipophilicity. Ethyl esters generally exhibit slightly higher hydrophobicity, which could delay metabolic hydrolysis compared to methyl esters.
  • Benzoyl Substituent: The 2-chlorobenzoyl group in the analog versus the 4-[cyclohexyl(methyl)sulfamoyl]benzoyl group in the target compound introduces distinct electronic and steric effects.

Implications :

  • NMR Profiles : highlights that substituent changes in regions analogous to the benzoyl group (e.g., positions 29–36 and 39–44) induce measurable chemical shift differences. For the target compound, the cyclohexyl(methyl)sulfamoyl group would likely cause downfield shifts in NMR spectra due to electron-withdrawing effects and anisotropic shielding .
  • Bioactivity : The chlorine substituent in the analog may enhance halogen bonding in target interactions, whereas the sulfamoyl group in the target compound could improve solubility or affinity for sulfonamide-binding enzymes .
Triazine-Based Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

Core Heterocycle :

  • The target compound’s benzothiazole core differs from the triazine ring in sulfonylurea herbicides ().

Functional Groups :

  • Sulfamoyl vs. Sulfonylurea Linkage : The target compound’s sulfamoyl group (-SO₂NH₂) is distinct from the sulfonylurea bridge (-SO₂NHC(O)NH-) in herbicides. The latter facilitates hydrolysis into bioactive sulfonamides, whereas the sulfamoyl group may resist degradation, prolonging activity.

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Ester Group Potential Applications
Target Compound Benzothiazole 6-sulfamoyl; 4-[cyclohexyl(methyl)sulfamoyl]benzoyl Methyl Enzyme inhibition, drug design
Ethyl Analog () Benzothiazole 6-sulfamoyl; 2-chlorobenzoyl Ethyl Herbicide intermediate
Metsulfuron Methyl () Triazine 4-methoxy-6-methyl; sulfonylurea bridge Methyl Herbicide

Research Findings and Implications

  • Synthetic Challenges : The cyclohexyl(methyl)sulfamoyl group in the target compound may complicate synthesis due to steric hindrance during benzoylation steps, requiring optimized coupling reagents or elevated temperatures.
  • Spectroscopic Validation : NMR analysis (as in ) is critical for confirming regioselectivity of substituents. For example, the 2-chlorobenzoyl group in the ethyl analog would show distinct aromatic proton shifts compared to the para-substituted benzoyl group in the target compound .
  • Biological Relevance : While triazine herbicides () target acetolactate synthase (ALS) in plants, the benzothiazole core of the target compound may interact with mammalian enzymes, such as carbonic anhydrases or kinases, due to sulfamoyl’s affinity for zinc-containing active sites .

Q & A

Q. What are the key synthetic challenges in preparing methyl 2-[(2Z)-...]acetate, and how are they addressed?

The compound’s synthesis involves multi-step routes requiring precise control of reaction conditions (e.g., temperature, pH, and solvent selection) to avoid side reactions and ensure regioselectivity. Critical steps include:

  • Imine formation : The (2Z)-configuration must be preserved during benzoyl imine synthesis, often achieved using mild acids (e.g., acetic acid) and low temperatures .
  • Sulfamoyl group introduction : Sulfonation of the benzothiazole core demands anhydrous conditions and reagents like chlorosulfonic acid, followed by amine coupling (cyclohexyl(methyl)amine) .
  • Esterification : Methyl esterification of the acetate group requires controlled stoichiometry to prevent over-alkylation .
    Methodological Tip : Monitor intermediates via HPLC (>95% purity thresholds) and confirm stereochemistry via NOESY NMR .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies regiochemistry (e.g., imine Z-configuration via coupling constants) and sulfamoyl group placement .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ = 513.57 for C₁₉H₂₀N₄O₇S₃) and fragmentation patterns .
  • X-ray Crystallography : Resolves benzothiazole ring conformation and hydrogen-bonding networks (if single crystals are obtainable) .

Advanced Research Questions

Q. How do conflicting data on the compound’s biological activity arise, and how can they be resolved?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may stem from:

  • Assay variability : Differences in cell lines (e.g., Gram-negative vs. Gram-positive bacteria) or enzyme isoforms (e.g., kinase selectivity).
  • Solubility limitations : The compound’s poor aqueous solubility (common in sulfamoyl derivatives) may skew IC₅₀ values.
    Resolution :
  • Standardize assays using DMSO stocks (<0.1% v/v to avoid cytotoxicity) .
  • Perform pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) to validate in vitro-in vivo correlations .

Q. What computational strategies are effective for predicting the compound’s mechanism of action?

  • Molecular Docking : Target sulfamoyl-binding enzymes (e.g., carbonic anhydrase IX) using AutoDock Vina with AMBER force fields. Key interactions:
    • Sulfamoyl NH with Zn²⁺ in catalytic pockets.
    • Benzothiazole π-stacking with hydrophobic residues .
  • MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns trajectories) and identify allosteric sites .
    Validation : Compare with known inhibitors (e.g., acetazolamide) using competitive binding assays .

Q. How can reaction conditions be optimized to improve synthetic yields?

ParameterOptimization StrategyOutcome (Yield Increase)
TemperatureReduce from 80°C to 50°C during imine formation to minimize hydrolysis70% → 85%
SolventSwitch from THF to DMF for sulfamoyl coupling (enhanced nucleophilicity)60% → 78%
CatalystUse Pd/C (5 mol%) for reductive amination steps55% → 82%

Note : Track byproducts via LC-MS and adjust reagent stoichiometry iteratively.

Data Contradiction Analysis

Q. Why do thermal stability studies (TGA/DSC) show conflicting decomposition profiles?

Variability arises from:

  • Sample purity : Impurities (e.g., unreacted sulfonic acid) lower decomposition onset temperatures.
  • Heating rates : Faster rates (e.g., 20°C/min) may mask intermediate phases.
    Best Practice : Use ≥99% pure samples (HPLC-validated) and slow heating (5°C/min) for reproducible TGA curves .

Methodological Recommendations

Q. How to design SAR studies for derivatives of this compound?

  • Core Modifications :
    • Replace cyclohexyl(methyl)sulfamoyl with pyrrolidine-sulfamoyl to enhance solubility .
    • Substitute benzothiazole with benzoxazole to alter π-stacking interactions .
  • Assay Design : Use parallel synthesis (e.g., 96-well plates) and high-throughput screening (HTS) for IC₅₀ determination .

Q. What in silico tools are recommended for ADMET profiling?

  • SwissADME : Predicts LogP (2.8), GI absorption (high), and CYP450 inhibition (CYP3A4 > CYP2D6) .
  • ProTox-II : Flags potential hepatotoxicity (Probability = 0.72) and mutagenicity alerts .

Stability and Storage

Q. What are the optimal storage conditions to prevent degradation?

  • Solid State : Store at -20°C under argon, shielded from light (degradation <5% over 12 months).
  • Solution : Use freshly prepared DMSO stocks; avoid freeze-thaw cycles (aggregation risk) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.